molecular formula C8H6BrN3O2 B13468593 methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13468593
M. Wt: 256.06 g/mol
InChI Key: SXKICFIPKAMPIO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

The synthesis of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2,3-diaminopyridine and benzaldehyde.

    Reaction Conditions: The reaction mixture is refluxed in ethanol with magnetic stirring at 90°C.

    Industrial Production: Industrial production methods may involve phase transfer catalysis and solid-liquid conditions to optimize yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.

    Alkylation Reactions: The compound can undergo N-alkylation reactions to form regioisomers.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it effective in inhibiting specific biological processes .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)

InChI Key

SXKICFIPKAMPIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CC(=C2N1)Br

Origin of Product

United States

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